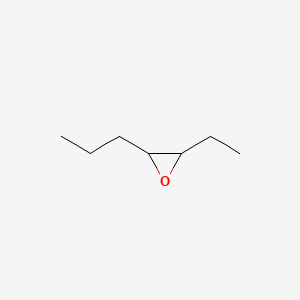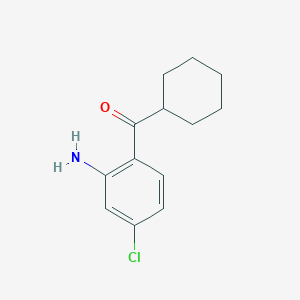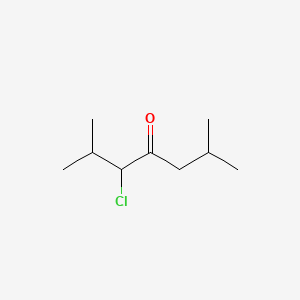
2-Ethyl-3-propyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-propyloxirane is an organic compound with the molecular formula C7H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, where an oxirane ring is substituted with ethyl and propyl groups. It is known for its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-propyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone. The reaction proceeds via a concerted mechanism, forming the oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more stable peroxycarboxylic acids or their derivatives to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3-propyloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., MCPBA) in nonaqueous solvents.
Reduction: Metal hydrides (e.g., lithium aluminum hydride) in anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed:
Diols: Formed through ring-opening oxidation.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Oxiranes: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Ethyl-3-propyloxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-ethyl-3-propyloxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows it to interact with different molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used .
Comparación Con Compuestos Similares
2-Methyl-3-propyloxirane: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-3-methyloxirane: Similar structure but with a methyl group instead of a propyl group.
2-Propyl-3-methyloxirane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-3-propyloxirane is unique due to the specific combination of ethyl and propyl substituents on the oxirane ring. This unique structure imparts distinct reactivity and properties compared to its similar counterparts. The presence of both ethyl and propyl groups can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions .
Propiedades
Número CAS |
53897-32-8 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
2-ethyl-3-propyloxirane |
InChI |
InChI=1S/C7H14O/c1-3-5-7-6(4-2)8-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
ZNAFWUJVHGNGIF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(O1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)

![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)

![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)
![6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide](/img/structure/B13943581.png)



![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
